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Crystal Structure and Polymorphism of Potassium Amide: A Technical Guide

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Abstract

Potassium amide (KNH₂), a powerful inorganic base, exhibits a fascinating and complex solid-state chemistry characterized by temperature-dependent polymorphism. This technical guide provides an in-depth overview of the known crystal structures of **potassium amide**, detailing its monoclinic, tetragonal, and cubic polymorphs. This document summarizes the crystallographic data for each phase, outlines the experimental protocols for their synthesis and characterization, and illustrates the phase transition relationships. A comprehensive understanding of the solid-state forms of KNH₂ is critical for its application in chemical synthesis and materials science, where precise control over its structure and reactivity is paramount.

Introduction

Potassium amide is a highly reactive inorganic compound that serves as a potent base in a variety of chemical transformations. Its utility is intrinsically linked to its structural properties in both solution and the solid state. In the solid state, KNH₂ is known to exist in at least three distinct polymorphic forms, the stability of which is dictated by temperature.[1] These phases are a low-temperature monoclinic form (α -KNH₂), an intermediate tetragonal form (β -KNH₂), and a high-temperature cubic form (γ -KNH₂).[2] The transitions between these polymorphs involve significant changes in the arrangement of the potassium cations and amide anions, which in turn can influence the material's physical and chemical properties.



This guide consolidates the available crystallographic data and experimental methodologies related to the synthesis and structural determination of **potassium amide** polymorphs, providing a valuable resource for researchers in academia and industry.

Polymorphism of Potassium Amide

Potassium amide undergoes two reversible phase transitions as a function of temperature. The first transition occurs at approximately 54-55°C, where the monoclinic α -phase transforms into the tetragonal β -phase. A second transition to the cubic γ -phase takes place at around 75°C.[2] These transitions are associated with changes in the orientational ordering of the amide ions.[1]

α-KNH₂: Low-Temperature Monoclinic Phase

The α -phase of **potassium amide** is the stable form at ambient and lower temperatures. It crystallizes in the monoclinic system with the space group P21/m.[3] In this structure, the amide ions are orientationally ordered.[1]

β-KNH2: Intermediate Tetragonal Phase

Upon heating to approximately 54-55°C, α -KNH₂ transforms into the β -phase, which possesses a tetragonal crystal structure with the space group P4/nmm.[2] This phase is characterized by orientational disorder of the amide ions.[1]

y-KNH2: High-Temperature Cubic Phase

The y-phase is the highest temperature polymorph and adopts a cubic crystal structure with the space group Fm-3m. This transition occurs at about 75°C.[2] The amide ions in the cubic phase exhibit significant rotational disorder.[1]

Crystallographic Data

The crystallographic data for the three polymorphs of **potassium amide** are summarized in the tables below. The data for the deuterated analogue, KND₂, obtained through high-resolution neutron powder diffraction, provides the most detailed structural information, particularly regarding the positions of the hydrogen/deuterium atoms.[1]

Table 1: Crystallographic Data for the Monoclinic Polymorph (α-KND₂) of **Potassium Amide**



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/m
a (Å)	4.586
b (Å)	3.904
c (Å)	6.223
α (°)	90
β (°)	95.8
y (°)	90
Z	2
Atomic Coordinates	х
K	Data not available in search results
N	Data not available in search results
D1	Data not available in search results
D2	Data not available in search results

Data is for the low-temperature modification as reported by Juza, R.; Jacobs, H.; Klose, W. (1965), with lattice parameters from PubChem CID 87015.[3] Detailed atomic coordinates require access to the full-text publication.

Table 2: Crystallographic Data for the Tetragonal Polymorph (β-KND₂) of **Potassium Amide**



Parameter	Value
Crystal System	Tetragonal
Space Group	P4/nmm
a (Å)	Data not available in search results
c (Å)	Data not available in search results
Z	Data not available in search results
Atomic Coordinates	х
К	Data not available in search results
N	Data not available in search results
D	Data not available in search results

The structure of the intermediate tetragonal phase was solved by Müller et al. (1997).[1] Detailed crystallographic data requires access to the full-text publication.

Table 3: Crystallographic Data for the Cubic Polymorph (y-KND2) of Potassium Amide

Parameter	Value
Crystal System	Cubic
Space Group	Fm-3m
a (Å)	Data not available in search results
Z	Data not available in search results
Atomic Coordinates	х
K	Data not available in search results
N	Data not available in search results
D	Data not available in search results



The cubic phase was characterized by Müller et al. (1997).[1] Detailed crystallographic data requires access to the full-text publication.

Experimental Protocols Synthesis of Potassium Amide

Potassium amide is typically synthesized by the reaction of metallic potassium with liquid or gaseous ammonia.[4][5] The reaction often requires a catalyst to proceed at a reasonable rate.

Synthesis of Deuterated **Potassium Amide** (KND₂): For neutron diffraction studies, deuterated **potassium amide** (KND₂) is synthesized. A general procedure involves the reaction of potassium metal with fluid deuteroammonia (ND₃) under pressure in a steel autoclave at elevated temperatures (e.g., 353 K).[6]

- Reactants: Potassium metal, Deuteroammonia (ND3)
- Apparatus: Steel autoclave
- Conditions: 353 K, elevated pressure (e.g., vapor pressure of ND₃ at 353 K is approximately 43 bar).
- Procedure:
 - Potassium metal is placed in a clean, dry steel autoclave under an inert atmosphere.
 - The autoclave is cooled and evacuated.
 - Deuteroammonia is condensed into the autoclave.
 - The autoclave is sealed and heated to the reaction temperature (353 K) and held for a sufficient time to ensure complete reaction.
 - After cooling, the excess ND₃ is vented, and the KND₂ product is recovered under an inert atmosphere.

Crystallization of Polymorphs



Specific protocols for the controlled crystallization of each polymorph are not extensively detailed in the available literature. However, the different polymorphs are obtained by controlling the temperature of the KNH₂ sample. Single crystals can potentially be grown from a saturated solution in liquid ammonia by carefully controlling the temperature and pressure to favor the formation of a specific polymorph.

Characterization

The primary techniques for characterizing the crystal structures of **potassium amide** polymorphs are X-ray diffraction (XRD) and neutron diffraction.

- Single-Crystal X-ray Diffraction: This technique is used to determine the precise crystal structure, including lattice parameters and atomic positions, from a single crystal of the material.
- Powder X-ray Diffraction (PXRD): PXRD is employed to identify the crystalline phases
 present in a bulk sample and to monitor phase transitions as a function of temperature or
 pressure.
- Neutron Diffraction: Due to the low scattering cross-section of hydrogen with X-rays, neutron diffraction is particularly valuable for accurately locating the positions of the hydrogen (or deuterium) atoms in the amide ions. This is crucial for understanding the orientational ordering and dynamics of the NH₂⁻ groups in the different polymorphs.[1]

Phase Transition Pathway

The relationship between the different polymorphs of **potassium amide** can be visualized as a temperature-dependent pathway. The following diagram illustrates these transitions.



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Caption: Phase transitions of **potassium amide** as a function of temperature.



Conclusion

Potassium amide exhibits a rich solid-state chemistry with at least three well-defined polymorphs: a low-temperature monoclinic phase, an intermediate tetragonal phase, and a high-temperature cubic phase. The transitions between these phases are driven by changes in the orientational dynamics of the amide anion. While the general structural features and transition temperatures are known, a complete and detailed crystallographic description, including atomic coordinates for all phases, relies on a thorough analysis of key publications in the field. Further research into the controlled crystallization of each polymorph and the kinetics of their interconversion would be beneficial for harnessing the specific properties of each solid-state form of this important chemical reagent.

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